Physicochemical properties of 2-(4-Cyclopropylpiperazin-1-yl)aniline
Physicochemical properties of 2-(4-Cyclopropylpiperazin-1-yl)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Cyclopropylpiperazin-1-yl)aniline
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 2-(4-Cyclopropylpiperazin-1-yl)aniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It synthesizes theoretical predictions based on chemical structure with detailed, field-proven experimental protocols for empirical determination. Key parameters critical for drug discovery and development, including solubility, ionization constant (pKa), thermal properties, and spectroscopic signature, are discussed in detail. The guide emphasizes the causality behind experimental design and provides self-validating methodologies to ensure data integrity. All discussions are grounded in authoritative scientific principles, supported by citations to relevant literature.
Introduction to 2-(4-Cyclopropylpiperazin-1-yl)aniline
2-(4-Cyclopropylpiperazin-1-yl)aniline is a polysubstituted aromatic amine featuring a complex scaffold. The molecule integrates an aniline moiety, a piperazine ring, and a cyclopropyl group. This unique combination of functional groups makes it a compound of interest in medicinal chemistry, where such scaffolds often serve as foundational structures for developing novel therapeutic agents. The aniline portion is a common feature in many bioactive molecules, while the piperazine ring is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates.[1]
Understanding the fundamental physicochemical properties of this molecule is paramount for its application in any research or development pipeline. These properties govern its behavior in biological systems, influence its suitability for formulation, and dictate the analytical methods required for its characterization and quantification. This guide provides the theoretical framework and practical methodologies to thoroughly characterize this compound.
Molecular and Structural Properties
The chemical structure of 2-(4-Cyclopropylpiperazin-1-yl)aniline dictates its physical and chemical behavior. It is comprised of a primary aromatic amine (aniline), a tertiary aliphatic amine (within the piperazine ring), and a non-polar cyclopropyl substituent.
| Property | Data | Source / Method |
| Molecular Formula | C₁₃H₁₉N₃ | - |
| Molecular Weight | 217.31 g/mol | - |
| Appearance | Not specified; likely a solid at room temperature based on similar structures. | Analogy[2] |
| Melting Point | Not Experimentally Determined | - |
| Boiling Point | Not Experimentally Determined; predicted for similar structures to be >400°C. | Analogy[3] |
| Predicted XlogP | ~1.7 | Analogy[4] |
Table 1: Core molecular properties of 2-(4-Cyclopropylpiperazin-1-yl)aniline. Note the lack of experimentally verified data in public literature, underscoring the need for the protocols described herein.
Solubility Profile
Solubility is a critical determinant of a compound's bioavailability and formulation feasibility. The structure of 2-(4-Cyclopropylpiperazin-1-yl)aniline, containing both polar (amines) and non-polar (cyclopropyl, aromatic ring) regions, suggests a nuanced solubility profile.
Theoretical Assessment
The presence of three nitrogen atoms, two of which are basic (aniline and the distal piperazine nitrogen), strongly suggests that the compound's solubility will be highly pH-dependent.
-
In Aqueous Media (Neutral pH): The molecule is expected to have low intrinsic solubility in water due to its relatively high molecular weight and the presence of hydrophobic hydrocarbon components.
-
In Acidic Media (e.g., pH < 5): The compound is predicted to be readily soluble in dilute aqueous acid (e.g., 5% HCl). The basic nitrogen atoms will become protonated, forming hydrochloride salts, which are typically much more water-soluble than the free base.[5][6] This is the most critical solubility characteristic for an amine-containing compound.
-
In Basic Media (e.g., pH > 10): The compound is expected to be insoluble in aqueous base (e.g., 5% NaOH), as the amine functional groups will remain in their neutral, less soluble free-base form.[5]
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to classify the compound's solubility, which is a foundational step in its characterization.[5][7]
Materials:
-
2-(4-Cyclopropylpiperazin-1-yl)aniline
-
Test tubes and rack
-
Vortex mixer or stirring rods
-
Distilled water
-
5% (w/v) Hydrochloric acid (HCl)
-
5% (w/v) Sodium hydroxide (NaOH)
Step-by-Step Procedure:
-
Water Solubility Test:
-
Add approximately 25 mg of the compound to a test tube.
-
Add 0.75 mL of distilled water in 0.25 mL increments.
-
After each addition, vortex or stir vigorously for 1-2 minutes.
-
Observe for complete dissolution. If it dissolves, the compound is water-soluble. If not, proceed to the next step.
-
-
Acid Solubility Test:
-
Use a fresh 25 mg sample of the compound in a clean test tube.
-
Add 0.75 mL of 5% HCl solution in 0.25 mL increments.
-
Vortex or stir vigorously for 1-2 minutes after each addition.
-
Observe for complete dissolution. Dissolution indicates the presence of a basic functional group (amine).[8]
-
-
Base Solubility Test:
-
Use a fresh 25 mg sample of the compound in a clean test tube.
-
Add 0.75 mL of 5% NaOH solution in 0.25 mL increments.
-
Vortex or stir vigorously for 1-2 minutes after each addition.
-
Observe the sample. As an amine, it is expected to remain insoluble.
-
Interpretation of Results:
-
Insoluble in water, Soluble in 5% HCl: This is the expected outcome and confirms the compound is a higher-molecular-weight amine.[5]
-
Soluble in water: The compound is a low-molecular-weight amine (unlikely given the structure).[6]
-
Insoluble in water, HCl, and NaOH: The compound is likely neutral (not expected).
Visualization: Solubility Testing Workflow
Caption: Workflow for the qualitative solubility analysis of an organic amine.
Ionization Constant (pKa)
The pKa value(s) define the extent of ionization of a molecule at a given pH. For a drug candidate, pKa is a master variable influencing solubility, absorption, distribution, metabolism, and excretion (ADME).
Theoretical Assessment
2-(4-Cyclopropylpiperazin-1-yl)aniline has two primary basic centers that will be protonated in acidic conditions:
-
The Aniline Nitrogen (N-Aromatic): The lone pair on the aniline nitrogen is delocalized into the aromatic ring, significantly reducing its basicity. The pKa of aniline itself is approximately 4.6.
-
The Piperazine Nitrogens (N-Aliphatic): The nitrogen at position 4 of the piperazine ring, attached to the cyclopropyl group, is a tertiary aliphatic amine. Aliphatic amines are significantly more basic than aromatic amines. The pKa of piperazine's conjugate acid is around 9.8 for the first protonation and 5.6 for the second.[9][10]
Therefore, we can predict two distinct pKa values for this molecule:
-
pKa1: Expected to be in the range of 7.5 - 8.5 , corresponding to the protonation of the more basic N4-cyclopropyl piperazine nitrogen. This is the most physiologically relevant pKa.
-
pKa2: Expected to be in the range of 2.0 - 4.0 , corresponding to the protonation of the less basic aniline nitrogen.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold standard for accurately determining pKa values.[11] It involves monitoring the pH of a solution of the compound as a titrant (acid) is added incrementally.
Materials:
-
Calibrated pH meter with a suitable electrode
-
Automated titrator or a precision burette
-
Jacketed titration vessel to maintain constant temperature (e.g., 25 °C)
-
Standardized 0.1 M HCl solution
-
Deionized, double-distilled water
-
Nitrogen gas for blanketing the solution
Step-by-Step Procedure:
-
Preparation: Prepare an aqueous solution of the compound at a known concentration (e.g., 0.01 M). If aqueous solubility is too low, an aqueous-cosolvent system (e.g., water-methanol) can be used, and the pKa in water can be extrapolated.[12]
-
Setup: Transfer a precise volume (e.g., 50 mL) of the compound solution to the jacketed vessel. Begin stirring and blanket the solution with a slow stream of nitrogen to prevent CO₂ absorption.
-
Titration: Allow the system to equilibrate at the desired temperature. Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable before proceeding.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The equivalence points are identified as the points of maximum inflection on the curve (or the peaks on the first derivative plot, dpH/dV).
Visualization: Protonation States of 2-(4-Cyclopropylpiperazin-1-yl)aniline
Caption: Predicted protonation equilibria for the subject compound.
Thermal Properties
Melting Point (MP)
The melting point is a fundamental indicator of purity. While no experimental value is published, related compounds such as 2-(4-Methyl-1-piperazinyl)aniline have a reported melting point in the range of 103 - 107 °C.[2]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (< 2 °C).
Boiling Point (BP)
The boiling point of this compound is expected to be very high, and it is likely to decompose before boiling at atmospheric pressure. For a structurally similar compound, 2-(4-Benzyl-piperazin-1-yl)aniline, the predicted boiling point is 420.9 ± 45.0 °C.[3] Experimental determination would require vacuum distillation and is often not a priority for solid pharmaceutical compounds.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be complex. Key diagnostic signals would include:
-
Aromatic protons on the aniline ring (typically 6.5-7.5 ppm).
-
Protons on the piperazine ring, which will show complex splitting patterns (typically 2.5-3.5 ppm).
-
Protons of the cyclopropyl group, appearing in the upfield region (typically 0.5-1.5 ppm).
-
A broad singlet for the aniline -NH₂ protons.
-
-
¹³C NMR: The spectrum will show 13 distinct carbon signals corresponding to the unique carbon environments in the molecule. The aromatic carbons will appear between 110-150 ppm, while the aliphatic carbons of the piperazine and cyclopropyl groups will be upfield.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the primary expected ion would be the protonated molecule [M+H]⁺ at an m/z corresponding to the compound's monoisotopic mass (218.1657).
Experimental Protocol: Acquiring Spectroscopic Data
A generalized protocol for NMR and MS is provided below.[13]
Materials:
-
NMR Spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Mass Spectrometer with ESI source
Step-by-Step Procedure:
-
NMR Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal reference (δ = 0.00 ppm).
-
-
NMR Acquisition:
-
Place the sample in the spectrometer and lock onto the solvent's deuterium signal.
-
Optimize the magnetic field homogeneity (shimming).
-
Acquire ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC) using standard pulse programs.
-
-
MS Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
MS Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Conclusion
2-(4-Cyclopropylpiperazin-1-yl)aniline is a molecule with physicochemical properties largely dictated by its amine functionalities. It is predicted to be a basic compound with low intrinsic water solubility but excellent solubility in dilute acidic solutions. Its most physiologically relevant ionization constant (pKa1) is estimated to be in the moderately basic range of 7.5-8.5. While experimental data for this specific molecule is not widely available, its properties can be reliably predicted based on its constituent moieties and definitively determined using the standard, robust protocols outlined in this guide. This foundational knowledge is indispensable for any scientist aiming to utilize this compound in pharmaceutical research or synthetic chemistry applications.
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Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Available from: [Link]
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El-Gizawy, S. A., & El-Shabrawy, Y. (1981). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of Pharmaceutical Sciences, 70(6), 683-686. Available from: [Link]
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PubChemLite. (n.d.). 4-(4-cyclopropylpiperazin-1-yl)aniline (C13H19N3). Available from: [Link]
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